molecular formula C10H8N2O4 B3310131 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 944907-16-8

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B3310131
CAS No.: 944907-16-8
M. Wt: 220.18 g/mol
InChI Key: QAGOQFIFSCKSDS-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The 4-methoxyphenyl group is attached to the 5-position of the oxadiazole ring, and a carboxylic acid group is attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: 5-(4-Hydroxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-amine.

    Substitution: Various esters and amides depending on the reactants used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. For example, it has been shown to inhibit the activity of certain lipoxygenases, which are enzymes involved in the metabolism of fatty acids . The molecular targets and pathways involved include the inhibition of enzyme activity through binding to the active site or allosteric sites, leading to altered enzyme function and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGOQFIFSCKSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208144
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944907-16-8
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944907-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
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5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
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5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
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